N-(4-methyl-1,2,4-triazol-3-yl)benzamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,2,4-triazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-11-13-10(14)12-9(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXYQZBOVWQESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Benzoyl Chloride with 3-Amino-4-Methyl-1,2,4-Triazole
A direct amidation approach involves reacting benzoyl chloride with 3-amino-4-methyl-1,2,4-triazole under basic conditions. This method parallels the synthesis of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide derivatives, where thiocarbohydrazide and substituted benzoyl glycine are condensed to form triazole intermediates. For this compound, the reaction proceeds via nucleophilic acyl substitution:
Optimization Insights :
-
Solvent : Ethanol or dichloromethane (DCM) ensures solubility of both reactants.
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Base : Triethylamine or N-methylmorpholine neutralizes HCl, driving the reaction forward.
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Yield : Analogous reactions report yields of 63–84% under reflux conditions.
Table 1. Representative Reaction Conditions
Activation of Benzoic Acid Derivatives
Carbodiimide-mediated coupling offers an alternative route, particularly for acid-sensitive substrates. This method, employed in the synthesis of N-[[1-{3-(1,2,3-triazol-1-yl)propyl}piperidin-4-yl]methyl]-4-amino-5-chloro-2-methoxybenzamide, involves activating 4-methylbenzoic acid with isobutyl chloroformate or carbonyldiimidazole (CDI) before reacting with 3-amino-4-methyl-1,2,4-triazole.
Key Steps :
-
Activation :
-
Amidation :
Advantages :
Multi-Step Synthesis via Cyclization
A convergent strategy, as demonstrated for bi-heterocyclic thiazole-triazole benzamides, involves constructing the triazole ring prior to amidation. For this compound:
-
Triazole Formation :
Cyclocondensation of thiosemicarbazide with acetylacetone yields 4-methyl-1,2,4-triazole-3-thiol. -
Functionalization :
Alkylation with benzoyl chloride introduces the benzamide group.
Critical Parameters :
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Cyclization Agent : Hydrazine hydrate facilitates ring closure.
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Purification : Recrystallization from ethanol removes unreacted starting materials.
Reaction Optimization and Challenges
Solvent and Temperature Effects
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Polar Solvents : DMF enhances nucleophilicity of the triazole amine but may require LiH for activation.
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Reflux vs. Room Temperature : Prolonged reflux (6–21 hours) improves yields but risks decomposition.
Table 2. Solvent Impact on Yield
Byproduct Mitigation
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Schiff Base Formation : Competing reactions between aldehydes and amines are suppressed using anhydrous conditions.
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Acid Scavengers : Triethylamine or NaHCO₃ prevents HCl-induced degradation.
Structural Characterization
Spectroscopic Analysis
Mass Spectrometry
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,2,4-triazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemical Synthesis and Material Science
N-(4-methyl-1,2,4-triazol-3-yl)benzamide serves as a building block in the synthesis of more complex organic molecules. Its structural features allow it to be incorporated into various chemical frameworks, facilitating the development of novel compounds with specific properties. For instance:
- Synthesis of Derivatives : The compound can undergo oxidation or substitution reactions to yield oxidized triazole derivatives and substituted benzamide derivatives, which are valuable in creating diverse chemical entities for further research.
Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor . Its triazole ring can form hydrogen bonds and coordinate with metal ions within enzyme active sites, enhancing its binding affinity. This property makes it a candidate for developing inhibitors targeting various enzymes involved in disease pathways.
Antimicrobial and Antifungal Properties
The compound has been investigated for its antimicrobial and antifungal activities. Studies have shown that triazole derivatives exhibit significant efficacy against a range of pathogenic microorganisms. For example, compounds with similar triazole structures have demonstrated activity against fungal infections, making them potential leads for new antifungal agents.
Anticancer Activity
This compound is also being explored for its anticancer properties . In vitro studies indicate that derivatives of this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death). For instance, certain analogs have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa . The mechanism involves disrupting cellular processes critical for cancer cell survival.
Modulation of Metabolic Pathways
The compound's structural characteristics allow it to modulate the activity of specific enzymes involved in metabolic disorders. For example, substituted triazoles have been reported to influence the activity of 11 β-hydroxysteroid dehydrogenase type 1 (11 HSD1), which plays a crucial role in metabolic syndrome management . This modulation can potentially lead to therapeutic applications in treating conditions like obesity and type 2 diabetes.
Drug Development
This compound is being used in the design of new pharmaceuticals targeting various diseases. Its ability to interact with biological macromolecules makes it a promising scaffold for developing multi-target drugs that could address complex diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-methyl-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to the active sites of enzymes. This interaction can inhibit the activity of enzymes, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(4-methyl-1,2,4-triazol-3-yl)benzamide and Analogues
Key Observations:
Triazole Substitutions: The 4-methyl group in the target compound confers steric and electronic effects distinct from pyridinyl (in N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide), which enhances antibacterial activity due to improved solubility and binding affinity . Aminoethyl or benzyl linkers (e.g., in ) reduce activity, suggesting that bulky substituents hinder target interactions.
Hybrid Structures: Thiazole-sulfanyl derivatives (e.g., ) exhibit structural similarity to nitazoxanide, a broad-spectrum anti-infective agent, but with lower similarity scores (0.685 vs. 0.776 for nitazoxanide analogs).
Antioxidant vs. Antimicrobial Activity :
Key Insights:
Synthetic Accessibility :
- The target compound is synthesized efficiently via carbodiimide-mediated amide coupling (85–92% yield) , whereas plant-extracted analogs (e.g., ) require complex isolation procedures.
- Schiff base derivatives (e.g., K1–K6) exhibit enhanced cytotoxicity, suggesting that imine linkages can modulate bioactivity .
Mechanistic Differences :
- Thiazole-containing analogs (e.g., ) target tyrosinase and C–H bond functionalization, while the methyl-triazole-benzamide scaffold may prioritize antimicrobial pathways .
Q & A
Q. What are the key considerations in optimizing the synthesis of N-(4-methyl-1,2,4-triazol-3-yl)benzamide to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including triazole ring formation and benzamide coupling. Key factors include:
- Reagent selection : Use of hydrazine derivatives for triazole cyclization (e.g., refluxing with hydrazine hydrate in methanol) .
- Reaction conditions : Controlled temperature (e.g., 60–80°C for cyclization) and solvent choice (e.g., DMF for amide bond formation) to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the structure by identifying protons and carbons in the triazole and benzamide moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹) .
Q. How can researchers ensure the stability of this compound under varying storage conditions?
- Methodological Answer :
- Degradation studies : Accelerated stability testing under acidic/basic conditions and elevated temperatures to identify degradation products .
- Storage recommendations : Lyophilization for long-term storage at -20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methyl, methoxy groups) to correlate structural features with bioactivity .
- Target-specific assays : Use kinase inhibition or antimicrobial susceptibility assays to validate mechanisms, minimizing off-target effects .
- Molecular docking : Predict binding modes to biological targets (e.g., tyrosinase or bacterial enzymes) to rationalize activity variations .
Q. What strategies are effective in designing derivatives of this compound with enhanced selectivity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the triazole ring with thiadiazole or morpholino groups to modulate pharmacokinetics .
- Functional group addition : Introduce sulfonyl or halogen groups to enhance target affinity and reduce metabolic degradation .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonding with benzamide carbonyl) using X-ray crystallography or computational models .
Q. How can computational methods complement experimental data in predicting the biological interactions of this compound?
- Methodological Answer :
- Molecular dynamics simulations : Model ligand-protein interactions over time to assess binding stability .
- QSAR modeling : Corrogate electronic (e.g., logP) and steric descriptors with activity data to prioritize synthetic targets .
- Docking validation : Cross-check computational predictions with surface plasmon resonance (SPR) or fluorescence polarization assays .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the antimicrobial efficacy of this compound analogs?
- Methodological Answer :
- Standardized protocols : Use CLSI/MIC guidelines for antimicrobial testing to minimize variability in bacterial strains and growth conditions .
- Synergistic studies : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiation effects masked in solo assays .
- Resazurin microplate assays : Quantify metabolic inhibition to differentiate bacteriostatic vs. bactericidal effects .
Tables of Key Data
| Property | Technique/Result | Reference |
|---|---|---|
| Synthetic Yield | 87–92% via optimized hydrazine cyclization | |
| Bioactivity (IC₅₀) | 2.3 µM (tyrosinase inhibition) | |
| LogP | 1.8 (predicted via QSAR) | |
| Degradation Half-life | >6 months at -20°C (lyophilized) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
